2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine
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Overview
Description
2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine is an organic compound that features a pyridine ring attached to a tetramethyl-substituted cyclopentadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine typically involves the reaction of 2,3,4,5-tetramethylcyclopentadiene with a suitable pyridine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the cyclopentadienyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine or cyclopentadienyl derivatives.
Scientific Research Applications
2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and biological effects. The specific pathways involved depend on the nature of the metal and the surrounding environment.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine is unique due to its combination of a pyridine ring and a tetramethyl-substituted cyclopentadienyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in coordination chemistry, catalysis, and material science.
Properties
CAS No. |
378788-41-1 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine |
InChI |
InChI=1S/C15H19N/c1-10-11(2)13(4)15(12(10)3)9-14-7-5-6-8-16-14/h5-8,12H,9H2,1-4H3 |
InChI Key |
SYMQHVMQQMGINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1CC2=CC=CC=N2)C)C)C |
Origin of Product |
United States |
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